Disilanyl's Lower Ionization Energy Enables More Efficient Plasma Ionization Than Silyl Radical
The adiabatic ionization energy (IE) of disilanyl (Si₂H₅) is 7.60 ± 0.05 eV, measured by photoionization mass spectrometry [1]. This is 0.41 eV lower than the adiabatic IE of the silyl radical (SiH₃), which is 8.01 ± 0.02 eV [2]. In a plasma-enhanced CVD environment, a lower ionization threshold means that under identical electron energy distributions, a significantly higher fraction of Si₂H₅ will be ionized compared to SiH₃.
| Evidence Dimension | Adiabatic Ionization Energy |
|---|---|
| Target Compound Data | 7.60 ± 0.05 eV |
| Comparator Or Baseline | Silyl radical (SiH₃): 8.01 ± 0.02 eV |
| Quantified Difference | Lower by 0.41 eV (≈ 39.6 kJ/mol) |
| Conditions | Gas phase, photoionization mass spectrometry |
Why This Matters
This difference shifts the ion/radical balance in the plasma sheath, directly affecting film bombardment energy and deposition rate uniformity, a critical parameter for industrial-scale CVD reactor design.
- [1] Ruscic, B., & Berkowitz, J. (1991). Photoionization mass spectrometric studies of the transient species Si2Hn (n = 2-5). J. Chem. Phys., 95, 2416. View Source
- [2] Berkowitz, J., Greene, J.P., Cho, H., & Ruščić, B. (1987). Photoionization mass spectrometric studies of SiHn (n=1–4). J. Chem. Phys., 86, 1235. View Source
